![molecular formula C42H24F39P B12574217 Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- CAS No. 195324-93-7](/img/structure/B12574217.png)
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is a specialized organophosphorus compound. It is characterized by the presence of three phenyl groups, each substituted with a tridecafluorooctyl chain. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- typically involves the reaction of a tridecafluorooctyl-substituted phenyl halide with a phosphine reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran or diethyl ether, and the reaction is often catalyzed by a base such as potassium tert-butoxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide are often used under anhydrous conditions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the nucleophile, various substituted phosphines can be obtained.
Applications De Recherche Scientifique
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is used in several scientific research applications:
Mécanisme D'action
The mechanism by which phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form complexes that can facilitate various catalytic processes. The fluorinated chains enhance the solubility and stability of these complexes in organic solvents, making them highly effective in catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-: This compound has longer fluorinated chains, which can further enhance its chemical resistance and stability.
Phosphine, tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-: A positional isomer with similar properties but potentially different reactivity due to the position of the substituents.
Uniqueness
Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]- is unique due to its specific substitution pattern and the length of its fluorinated chains. These features provide a balance between solubility, stability, and reactivity, making it particularly useful in specialized applications .
Propriétés
Numéro CAS |
195324-93-7 |
|---|---|
Formule moléculaire |
C42H24F39P |
Poids moléculaire |
1300.5 g/mol |
Nom IUPAC |
tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane |
InChI |
InChI=1S/C42H24F39P/c43-25(44,28(49,50)31(55,56)34(61,62)37(67,68)40(73,74)75)13-10-19-4-1-7-22(16-19)82(23-8-2-5-20(17-23)11-14-26(45,46)29(51,52)32(57,58)35(63,64)38(69,70)41(76,77)78)24-9-3-6-21(18-24)12-15-27(47,48)30(53,54)33(59,60)36(65,66)39(71,72)42(79,80)81/h1-9,16-18H,10-15H2 |
Clé InChI |
PCEJVQNZONSMMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)

![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
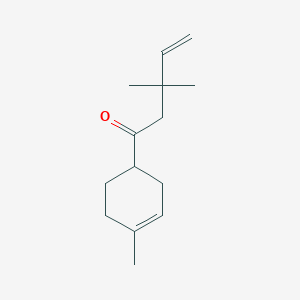
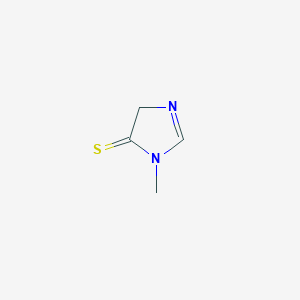

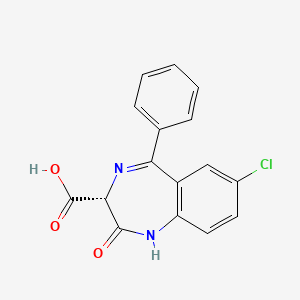
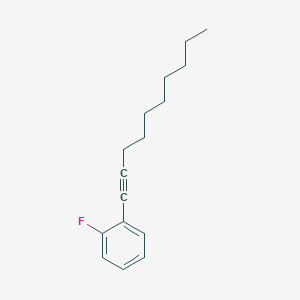
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
![1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-](/img/structure/B12574187.png)
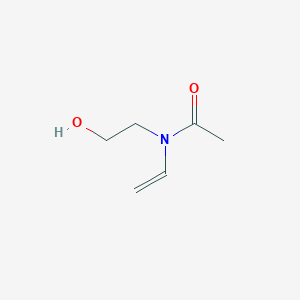
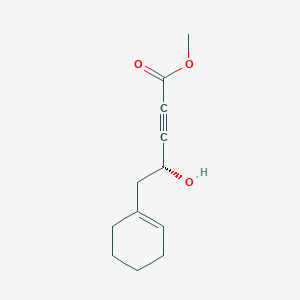
![tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate](/img/structure/B12574199.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
